(S)-2-Amino-6-hydroxyhexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of (S)-2-Amino-6-hydroxyhexanoic acid and its derivatives has been explored through various chemical reactions. One method involved synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001). Another innovative approach utilized sulfuric acid hydrolysis of caprolactam to produce 6-aminohexanoic acid, demonstrating the impact of hydrolysis conditions on product yield (Arinushkina et al., 2020).
Molecular Structure Analysis
The molecular structure of (S)-2-Amino-6-hydroxyhexanoic acid is pivotal in understanding its reactivity and interaction with various substrates. Studies on similar compounds, such as the analysis of 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates, provide insight into the catalytic mechanisms involving water attack that could be analogous to (S)-2-Amino-6-hydroxyhexanoic acid's reactivity (Speare et al., 2004).
Chemical Reactions and Properties
The chemical behavior of (S)-2-Amino-6-hydroxyhexanoic acid is characterized by its interactions and reactions with other compounds. The synthesis of hydrochloric 6-guandinyl hexanoic acid from caprolactam, involving hydrolization to yield 6-aminohexanoic acid, showcases the chemical versatility and reactive potential of the compound (Yong-hong, 2009).
Physical Properties Analysis
The physical properties of (S)-2-Amino-6-hydroxyhexanoic acid, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific studies on (S)-2-Amino-6-hydroxyhexanoic acid are scarce, analogous research on similar compounds can provide valuable insights.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of (S)-2-Amino-6-hydroxyhexanoic acid, underpin its utility in synthesis and material science. The enzyme-mediated production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme demonstrates the compound's potential for biotechnological applications (Yamada et al., 2017).
Scientific Research Applications
-
Nucleic Acids
- Field: Biochemistry and Molecular Biology
- Application: Nucleic acids are fundamental to life as they make up the genetic material of all organisms. They are used in a variety of applications including the design of future drugs, diagnostics, and new materials .
- Methods: The molecular and supramolecular structure of DNA has led chemists to explore chemical space in both modified DNA and RNA structures as well as its expanded functionality .
- Results: The most recent decades have seen DNA evolve from just “genetic” material to a “generic” material for several applications .
-
Succinic Acid
- Field: Industrial Microbiology
- Application: Succinic acid is a valuable organic acid with a high commercial value that may be employed in a variety of sectors including food, cosmetics, and chemistry .
- Methods: Succinic acid can be easily produced through bacterial fermentation .
- Results: The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .
-
Organic & Biomolecular Chemistry
- Field: Organic Chemistry
- Application: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Methods: Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
- Results: This has led to many innovative applications of this synthetically highly relevant molecule .
-
Synthesis of Natural Products and Analogs
- Field: Chemical Synthesis
- Application: Meldrum’s acid and its derivatives are used in the synthesis of natural products and analogs .
- Methods: The specific methods of application would depend on the particular natural product or analog being synthesized .
- Results: This approach has been used in a wide range of syntheses, as covered in the literature from 1991 to August 2007 .
-
Organic & Biomolecular Chemistry
- Field: Organic Chemistry
- Application: Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core .
- Methods: Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
- Results: This has led to many innovative applications of this synthetically highly relevant molecule .
-
Synthesis of Natural Products and Analogs
- Field: Chemical Synthesis
- Application: Meldrum’s acid and its derivatives are used in the synthesis of natural products and analogs .
- Methods: The specific methods of application would depend on the particular natural product or analog being synthesized .
- Results: This approach has been used in a wide range of syntheses, as covered in the literature from 1991 to August 2007 .
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on how to handle and dispose of the compound safely.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored.
properties
IUPAC Name |
(2S)-2-amino-6-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWXTFAPJJWPL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-6-hydroxyhexanoic acid | |
CAS RN |
305-77-1, 5462-80-6, 6033-32-5 | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-hydroxycaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxynorleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-HYDROXYNORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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